molecular formula C19H19N3O3 B10909275 methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909275
M. Wt: 337.4 g/mol
InChI Key: PPDIIBDRLNVOKD-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Key functional groups include a cyclopropyl substituent at position 3, a 4-methoxyphenyl group at position 1, and a methyl group at position 6. The carboxylate ester at position 4 enhances solubility and modulates electronic properties.

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-10-15(19(23)25-3)16-17(12-4-5-12)21-22(18(16)20-11)13-6-8-14(24-2)9-7-13/h6-10,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIIBDRLNVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Hydrolysis of the Methyl Carboxylate Group

The ester group at position 4 is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Basic hydrolysis with aqueous NaOH or KOH yields the corresponding carboxylic acid derivative.

  • Acidic hydrolysis (e.g., HCl/EtOH) may proceed but is less common due to competing side reactions.

Table 1: Hydrolysis Conditions and Products

ReagentConditionsProductReference
1M NaOH (aq)Reflux, 6–8 h3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
HCl/EtOH (1:1)RT, 24 hPartial hydrolysis with ester degradation observed

Substitution Reactions at the Pyridine Core

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by adjacent electron-withdrawing groups. For instance:

  • Halogenation at position 5 using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

  • Amination with ammonia or primary amines under catalytic Cu(I) conditions.

Key Observations :

  • Substituents at positions 3 (cyclopropyl) and 6 (methyl) sterically hinder reactions at adjacent sites.

  • Methoxyphenyl at position 1 directs electrophilic substitution to the para position of the phenyl ring .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

  • Oxidative cleavage with ozone or KMnO4 produces a diketone intermediate.

Scientific Research Applications

2.1. Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The compound has shown nanomolar inhibitory activity against TRKA, suggesting its potential as a lead compound in cancer therapy .

2.2. Neuroprotective Properties

Another area of interest is the neuroprotective potential of pyrazolo[3,4-b]pyridines. Certain derivatives have demonstrated binding affinity for beta-amyloid plaques associated with Alzheimer's disease. Fluorescent confocal microscopy has been used to visualize these interactions, indicating that compounds like this compound may serve as probes for Alzheimer's diagnosis .

2.3. Metabolic Regulation

The compound has also been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Studies have shown that certain derivatives can effectively lower plasma triglyceride levels in animal models, indicating potential applications in metabolic disorders .

Table 1: Biological Activities of this compound

Activity TypeMechanism/TargetReference
AnticancerInhibition of TRKA
NeuroprotectiveBinding to beta-amyloid plaques
Metabolic RegulationAgonism of hPPARα

Table 2: Synthesis Methods for Pyrazolo[3,4-b]Pyridines

Synthesis MethodDescriptionReference
Wittig ReactionFormation of alkenes from ylides
Catalytic MethodsUse of catalysts for efficiency

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives. Below is a comparative analysis based on available evidence:

Table 1: Substituent Variations and Hypothesized Effects

Compound Name Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Differences vs. Target Compound
Target Compound 4-Methoxyphenyl Cyclopropyl Methyl Reference compound for comparison.
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Cyclopropyl 4-Methoxyphenyl Fluorine substitution at position 1 enhances electron-withdrawing effects; bulkier 4-methoxyphenyl at position 6 may reduce solubility.
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Cyclopropyl Furan-2-yl Heteroaromatic furan at position 6 introduces π-conjugation, potentially altering binding affinity.
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Cyclopropyl Thiophen-2-yl Thiophene’s sulfur atom increases lipophilicity (higher LogP) compared to methyl.
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Methyl Cyclopropyl Cyclopropyl at position 6 vs. methyl may improve metabolic stability.

Key Observations from Structural Comparisons :

Position 1 Substituents :

  • The 4-methoxyphenyl group in the target compound (vs. 4-fluorophenyl in analogs) provides electron-donating methoxy (-OCH₃) effects, which could increase resonance stabilization and alter π-π stacking interactions in biological targets .
  • Fluorine substituents (e.g., in analogs) enhance metabolic stability and membrane permeability but may reduce solubility .

Position 6 Substituents :

  • The methyl group in the target compound offers steric simplicity and moderate lipophilicity. In contrast, furan-2-yl or thiophen-2-yl groups introduce aromatic heterocycles, which could enhance binding to hydrophobic pockets in enzymes .
  • Bulkier substituents (e.g., 4-methoxyphenyl in ) may reduce solubility but improve target specificity.

Position 3 Substituents: The cyclopropyl group in the target compound and some analogs is known to enhance metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Hypothetical Implications for Bioactivity and Reactivity

While direct biological data are unavailable, structural trends suggest:

  • Target Compound : The 4-methoxyphenyl group may favor interactions with polar residues in enzyme active sites, while the methyl group at position 6 balances steric hindrance and solubility.
  • Fluorophenyl Analogs : Increased electron-withdrawing effects could enhance kinase inhibition but reduce oral bioavailability due to higher LogP values .
  • Heterocyclic Analogs (Furan/Thiophene) : These may exhibit improved binding to ATP pockets in kinases due to π-π interactions, though thiophene’s sulfur could pose metabolic liabilities .

Biological Activity

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of approximately 337.4 g/mol. The compound features a unique combination of a pyrazolo ring fused with a pyridine structure, substituted with a methoxyphenyl group and a cyclopropyl group. This structural configuration contributes to its potential biological activities.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated effective inhibition against CDK2 and CDK9, which are critical regulators of the cell cycle and transcriptional processes in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of CDK2 and CDK9; effective against MCF7 and HCT116 cell lines.
PPAR AgonismPotential agonist for human peroxisome proliferator-activated receptor α (hPPARα) .
AntitubercularExhibits promising activity against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. It has been shown to act as an agonist for hPPARα, which plays a role in lipid metabolism and inflammation. This interaction may contribute to its anticancer effects by modulating metabolic pathways associated with tumor growth and progression .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by the steric and electronic properties of substituents on the core structure. For instance:

  • Cyclopropyl Group : Enhances selectivity towards certain biological targets.
  • Methoxyphenyl Substitution : May improve solubility and bioavailability.

These modifications can lead to improved therapeutic profiles compared to other derivatives lacking such substituents .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) and colorectal cancer cell lines (HCT116), indicating potential as therapeutic agents .
  • Antitubercular Activity : A combinatorial library study revealed that derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis strains, suggesting their potential use in treating tuberculosis .

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